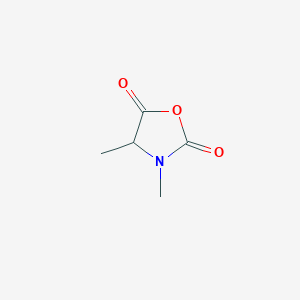
3,4-dimethyloxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-dimethyloxazolidine-2,5-dione involves the reaction of (2S)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid with thionyl chloride in dichloromethane at 20-30°C for approximately 35 minutes . The reaction mixture is then concentrated, and n-heptane is added to precipitate the product, which is subsequently filtered and dried to obtain the compound in the form of white needles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyloxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, dichloromethane, and n-heptane . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce various derivatives with altered functional groups.
Scientific Research Applications
3,4-Dimethyloxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialized chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyloxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function . Detailed studies on its exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Isobutyloxazolidine-2,5-dione: Similar in structure but with different substituents, leading to varied chemical properties.
Oxazolidine-2,5-dione: A simpler analog with fewer substituents, used in different chemical applications.
4-Methyloxazolidine-2,5-dione: Another derivative with distinct functional groups, affecting its reactivity and applications.
Uniqueness
3,4-Dimethyloxazolidine-2,5-dione is unique due to its specific substituents at the 3 and 4 positions, which confer distinct chemical and physical properties. These unique features make it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
51784-00-0 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
3,4-dimethyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3 |
InChI Key |
WTFJJYYGWFKOQH-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(=O)N1C |
Canonical SMILES |
CC1C(=O)OC(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















